molecular formula C18H20FNO4 B5808341 dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5808341
M. Wt: 333.4 g/mol
InChI Key: NUCZYIDWFSVXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PR, is a compound with potential therapeutic applications in various diseases. This compound belongs to the class of pyridine derivatives and has attracted significant attention in the scientific community due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and neurodegeneration. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of several genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in neurodegeneration.
Biochemical and Physiological Effects
dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also shown promising results in various scientific research studies, indicating its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to investigate its potential side effects and toxicity in animal models. In addition, further research is needed to fully understand the mechanism of action of dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate and to develop more potent derivatives with improved pharmacological properties.

Synthesis Methods

Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized by the reaction of 2-fluorobenzaldehyde with isopropylamine in the presence of dimethyl malonate. The resulting intermediate is then treated with sodium ethoxide to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in cancer, inflammation, and neurological disorders. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit anti-proliferative effects in cancer cells and has shown to induce apoptosis in human breast cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its neuroprotective effects and has shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

dimethyl 4-(2-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4/c1-11(2)20-9-13(17(21)23-3)16(14(10-20)18(22)24-4)12-7-5-6-8-15(12)19/h5-11,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZYIDWFSVXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(2-fluorophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

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